Here's what we do know:
Research efforts have been directed towards identifying and characterizing Budesonide Impurity C. Some studies have focused on developing analytical methods to detect and quantify this impurity in Budesonide drug products. These methods are crucial for ensuring the quality and purity of the medication [].
Budesonide Impurity C is a significant impurity associated with Budesonide, a synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and chronic obstructive pulmonary disease. The chemical formula for Budesonide Impurity C is C25H34O6, and it is classified under the category of glucocorticoid receptor agonists. This compound is formed during the synthesis of Budesonide and can be detected in pharmaceutical formulations, making its characterization essential for quality control in drug manufacturing .
The formation of Budesonide Impurity C primarily occurs through oxidative processes. Studies indicate that it can be generated via aerobic oxidation, particularly when Budesonide interacts with aluminum oxide under certain conditions. This reaction pathway highlights the importance of monitoring oxidative stability during the production and storage of Budesonide formulations. Additionally, thermal forced degradation studies have been employed to profile impurities, including Budesonide Impurity C, revealing insights into its chemical behavior under various stress conditions .
The synthesis of Budesonide Impurity C can occur through various methods, primarily involving the oxidation of Budesonide itself. One reported method includes using aluminum oxide as a catalyst to facilitate the aerobic oxidation process. This method emphasizes the need for controlled conditions to minimize impurity formation during the synthesis of Budesonide . Furthermore, research has indicated that impurities can arise from different manufacturing processes, necessitating robust analytical techniques to identify and quantify these compounds in pharmaceutical products .
Budesonide Impurity C primarily serves as a marker for quality control in pharmaceutical formulations containing Budesonide. Its detection and quantification are vital for ensuring compliance with regulatory standards, as impurities can affect drug safety and efficacy. Additionally, understanding its presence can aid in improving manufacturing processes by identifying conditions that lead to impurity formation .
Budesonide Impurity C shares structural similarities with other glucocorticoids and their impurities. Here are some comparable compounds:
| Compound Name | Chemical Formula | Description |
|---|---|---|
| Budesonide | C25H34O6 | A potent anti-inflammatory glucocorticoid used in asthma treatment. |
| Budesonide Impurity A | C25H34O6 | Another impurity of Budesonide formed during synthesis; structurally related but distinct in properties. |
| Dexamethasone | C22H29F3O5 | A synthetic glucocorticoid with anti-inflammatory effects; used in various medical conditions. |
| Fluticasone Propionate | C22H27F3O4S | A glucocorticoid used primarily for asthma; has a different structure but similar therapeutic use. |
Uniqueness: What distinguishes Budesonide Impurity C from these compounds is its specific formation as an impurity during the synthesis of Budesonide. While it shares a similar chemical backbone with these glucocorticoids, its role as an impurity necessitates careful monitoring due to potential impacts on drug quality and patient safety .
Budesonide Impurity C belongs to the D-homoandrosta class of steroids, characterized by a 17α-hydroxymethyl group and a butylidenebis(oxy) bridge between the C16 and C17 positions. Its full IUPAC name reflects these structural attributes:
(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d]dioxole-2,7(4aH,5H)-dione.
Key Structural Elements:
Table 1: Key Chemical Data for Budesonide Impurity C
| Property | Value | Source |
|---|---|---|
| CAS Number | 1040085-99-1 | |
| Molecular Formula | C₂₅H₃₄O₆ | |
| Molecular Weight | 430.43 g/mol | |
| Synonyms | D-homobudesonide, Budesonide d-homo analog |
Budesonide Impurity C differs from Budesonide in its D-homoandrosta structure and substituent configuration. While Budesonide has a pregna-1,4-diene backbone, Budesonide Impurity C features a D-homoandrosta-1,4-diene core. This structural divergence impacts its chromatographic behavior and biological activity, necessitating precise analytical differentiation.
Budesonide Impurity C was first identified during stability studies of Budesonide formulations, where its formation was linked to synthetic or degradation pathways. Early research focused on isolating and characterizing the impurity to establish its role in Budesonide’s impurity profile.
Key Milestones:
Budesonide Impurity C arises as a process-related impurity during the synthesis of Budesonide. Its formation is influenced by reaction conditions, such as the use of specific catalysts or solvents. Degradation pathways, including photolysis, may also contribute to its presence in final products.
Mechanistic Insights:
Applications in Analytical Chemistry:
Table 2: Analytical Techniques for Budesonide Impurity C
| Technique | Application | Key Findings |
|---|---|---|
| LC-MS/MS | Structural elucidation | Identification of [M+H]⁺ at m/z 430.05 |
| HPLC | Purity assessment | Retention time differentiation from Budesonide |
| NMR | Stereochemical confirmation | Assignment of 11β-hydroxyl and 17-hydroxymethyl groups |
Budesonide Impurity C is subject to strict regulatory thresholds under ICH Q3A(R2) guidelines. Its presence must be reported and quantified if it exceeds 0.15% of the parent drug or 1.0 mg/day in clinical formulations.
Regulatory Requirements:
The International Conference on Harmonisation (ICH) provides a framework for managing pharmaceutical impurities, including Budesonide Impurity C.
Key ICH Guidelines:
| Guideline | Scope | Relevance to Budesonide Impurity C |
|---|---|---|
| Q3A(R2) | Impurities in new drug substances | Reporting/identification thresholds |
| Q3B(R2) | Impurities in new drug products | Degradation product qualification |
| Q3D | Elemental impurities | Not applicable (organic impurity) |
Thresholds for Budesonide Impurity C:
Budesonide Impurity C is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as a specified impurity. Its inclusion mandates rigorous characterization, including purity (>98%), stereochemical confirmation, and traceability to pharmacopeial standards.
Example: EP Monograph for Budesonide
Despite regulatory clarity, challenges persist in managing Budesonide Impurity C:
Budesonide Impurity C represents a structurally modified analog of the parent glucocorticosteroid budesonide, characterized by a distinctive D-ring expansion that fundamentally alters its molecular architecture [1]. The compound is officially designated with the Chemical Abstract Service number 1040085-99-1 and carries the systematic IUPAC nomenclature: (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d] [1] [3]dioxole-2,7-dione [1] [2].
The molecular structure exhibits a complex polycyclic framework based on the chryseno[2,3-d] [1] [3]dioxole core system [3]. This structural designation reflects the fundamental modification from the conventional steroid backbone, wherein the traditional D-ring has undergone expansion to accommodate an additional carbon atom [28]. The compound is alternatively known by several synonymous designations including D-Homobudesonide, reflecting its classification as a D-homo analog of the parent steroid [2] [8].
The structural formula reveals the presence of multiple functional groups critical to its chemical identity [1]. These include hydroxyl substitutions at specific positions, a distinctive dioxole ring system derived from the cyclic acetal formation with butyraldehyde, and the characteristic propyl substituent that distinguishes this compound from other corticosteroid analogs [4] [5].
Table 1: Basic Chemical and Physical Properties of Budesonide Impurity C
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 1040085-99-1 |
| Molecular Formula | C₂₅H₃₄O₆ |
| Molecular Weight | 430.53 g/mol |
| IUPAC Name | (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d] [1] [3]dioxole-2,7-dione |
| Alternative Names | D-Homobudesonide; Budesonide EP Impurity C; 16α,17-[(1RS)-butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C to +2°C |
Budesonide Impurity C possesses the molecular formula C₂₅H₃₄O₆, indicating a composition of twenty-five carbon atoms, thirty-four hydrogen atoms, and six oxygen atoms [1] [2] [3]. The molecular weight has been consistently reported as 430.53 grams per mole across multiple analytical determinations [4] [5] [7]. This molecular weight is identical to that of the parent budesonide compound, reflecting the isomeric relationship between these two entities despite their structural differences [21] [23].
The empirical formula demonstrates the compound's classification within the corticosteroid family while maintaining the characteristic oxygen-rich functionality typical of glucocorticoid structures [1]. The six oxygen atoms are distributed among hydroxyl groups, ketone functionalities, and the cyclic acetal system that forms the distinctive dioxole ring [6] [8].
Under standard ambient conditions, Budesonide Impurity C exists as a solid crystalline material [6] [8]. The compound typically manifests as a white to off-white powder, exhibiting the characteristic appearance common to many pharmaceutical corticosteroid compounds [2] [11]. This physical state reflects the molecular packing arrangements and intermolecular interactions characteristic of the steroid backbone structure [10].
The crystalline nature of the compound suggests well-defined molecular organization in the solid state, which is typical for compounds of this structural complexity [8]. The powder form facilitates handling and analytical characterization procedures commonly employed in pharmaceutical impurity profiling [6].
The solubility profile of Budesonide Impurity C reflects its structural similarity to the parent budesonide compound while potentially exhibiting modifications due to the D-ring expansion [9]. Based on the structural relationship to budesonide, the compound is expected to demonstrate limited aqueous solubility, consistent with the hydrophobic nature of the steroid backbone [9] [11].
Organic solvent compatibility appears favorable, particularly in polar organic systems such as methanol and acetonitrile, which are commonly employed in analytical procedures for corticosteroid analysis [14] [16]. The presence of multiple hydroxyl groups and the dioxole functionality suggests moderate polarity that influences solubility patterns in various solvent systems [4] [10].
Storage protocols recommend maintenance at reduced temperatures ranging from -20°C to +2°C, indicating thermal sensitivity that may affect both physical stability and solubility characteristics [4] [10]. This temperature requirement suggests potential for thermal degradation or physical state changes at elevated temperatures [7].
Budesonide Impurity C exhibits chemical reactivity patterns characteristic of corticosteroid compounds while displaying unique behaviors attributable to its D-homo structural modification [13] [15]. The compound has been identified as both a process impurity and a degradation product in budesonide formulations, indicating its formation through multiple chemical pathways [13] [15].
Thermal forced degradation studies have demonstrated that Budesonide Impurity C can be generated through oxidative processes, particularly those involving aluminum oxide catalysis from container surfaces [15]. This suggests susceptibility to oxidative stress conditions that may occur during pharmaceutical manufacturing or storage [13]. The compound's classification as a degradation product indicates inherent chemical instability under certain environmental conditions [15] [16].
The structural features of the compound, including multiple hydroxyl groups and the expanded D-ring system, present potential sites for chemical modification through oxidation, hydrolysis, or other degradation mechanisms [17]. The presence of the cyclic acetal functionality introduces additional chemical lability, particularly under acidic or basic conditions that could promote acetal hydrolysis [14].
Mass spectrometric fragmentation studies have revealed characteristic breakdown patterns that reflect the structural organization of the molecule [17]. Common fragment ions include species consistent with cleavage of the steroid ring system, particularly involving separation of rings C and D, suggesting preferential fragmentation pathways that reflect inherent structural weak points [17].
The stereochemical complexity of Budesonide Impurity C represents a critical aspect of its molecular identity, with significant implications for its chemical behavior and analytical characterization [17] [18]. The compound contains eight defined stereocenters out of nine possible stereogenic positions, classifying it as an epimeric mixture [18] [20].
Table 2: Stereochemical Information
| Parameter | Value |
|---|---|
| Stereochemistry Classification | Epimeric |
| Total Defined Stereocenters | 8 out of 9 possible |
| Epimeric Forms | Present |
| Optical Activity | Unspecified |
| E/Z Centers | 0 |
The stereochemical designation reflects the complex three-dimensional architecture inherited from the steroid backbone while incorporating modifications introduced by the D-ring expansion [30] [32]. The epimeric nature suggests the presence of multiple stereoisomeric forms that may exhibit different physical and chemical properties [17] [18].
Chromatographic analysis reveals the compound's ability to exist as resolved stereoisomeric forms, consistent with the presence of chiral centers that influence molecular recognition and separation characteristics [17]. This stereochemical complexity necessitates careful analytical consideration when characterizing the compound and distinguishing it from related impurities [14] [16].
The optical activity status remains unspecified in current literature, though the presence of multiple asymmetric centers suggests inherent chirality that would be expected to produce optical rotation [18] [20]. The absence of E/Z centers indicates that stereochemical complexity arises primarily from tetrahedral carbon stereocenters rather than geometric isomerism [32].
The structural relationship between Budesonide Impurity C and its parent compound budesonide represents a fascinating example of steroid skeletal modification through D-ring expansion [21] [28]. Both compounds share identical molecular formulas and molecular weights, establishing them as constitutional isomers with fundamentally different ring architectures [1] [21].
Table 3: Structural Comparison with Parent Compound Budesonide
| Feature | Budesonide | Budesonide Impurity C |
|---|---|---|
| Molecular Formula | C₂₅H₃₄O₆ | C₂₅H₃₄O₆ |
| Molecular Weight | 430.53 g/mol | 430.53 g/mol |
| D-Ring Modification | Standard 6-membered D-ring | Expanded 7-membered D-ring |
| Carbon Count Difference | Standard | One additional carbon in D-ring |
| Key Structural Change | Normal steroid backbone | D-homo modification |
| Ring System | Conventional steroid rings A-D | Modified D-ring with extra carbon |
The parent budesonide compound maintains the conventional steroid backbone with the traditional six-membered D-ring configuration [21] [24]. In contrast, Budesonide Impurity C incorporates a seven-membered D-ring system, representing a D-homo modification that fundamentally alters the molecular geometry and potentially the biological activity profile [28] [30].
This D-ring expansion involves the insertion of an additional carbon atom into the conventional steroid framework, creating what is termed a D-homosteroid structure [30] [33]. Such modifications are known to significantly alter the spatial arrangement of functional groups and may impact receptor binding affinity and biological potency compared to the parent compound [30] [29].
The structural transformation from budesonide to its D-homo analog involves complex rearrangement processes that can occur during synthetic procedures or degradation pathways [31] [33]. The formation of Budesonide Impurity C as both a process impurity and degradation product suggests multiple mechanistic routes for this structural conversion [13] [15].
Both compounds retain the characteristic cyclic acetal functionality formed with butyraldehyde, indicating preservation of the 16α,17α-substitution pattern that defines the budesonide family of corticosteroids [22] [24]. However, the altered ring geometry in the D-homo analog may influence the spatial orientation of this acetal system relative to other molecular features [22] [28].
High-Performance Liquid Chromatography represents the primary analytical technique for the characterization and quantification of Budesonide Impurity C. The European Pharmacopoeia monograph establishes the foundation for HPLC analysis, utilizing reversed-phase chromatography with octadecylsilyl silica gel stationary phases [1]. The standard methodology employs a column with dimensions of 150 × 4.6 mm packed with 5 μm particles, operated at 50°C to enhance separation efficiency.
The mobile phase system consists of a gradient elution profile utilizing anhydrous ethanol, acetonitrile, and phosphate buffer solution at pH 3.2. The specific composition follows a time-programmed gradient: mobile phase A contains ethanol, acetonitrile, and phosphate buffer (2:32:68 v/v/v), while mobile phase B comprises acetonitrile and phosphate buffer (50:50 v/v). This gradient system facilitates the separation of Budesonide Impurity C from the parent compound and other related substances [1] [2].
The retention behavior of Budesonide Impurity C demonstrates characteristic chromatographic properties, with relative retention times typically ranging from 0.95 to 1.05 relative to the budesonide epimer peaks. The compound exhibits adequate retention on reversed-phase columns, allowing for baseline separation from interference compounds [3] [4].
Column efficiency plays a crucial role in the successful determination of Budesonide Impurity C. Theoretical plate counts exceeding 4000 for the primary budesonide peaks ensure sufficient resolution for impurity detection. The symmetry factor for peak shape assessment typically remains below 1.5, indicating acceptable peak geometry for quantitative analysis [3] [5].
Ultraviolet detection at 240 nm provides the standard detection methodology for Budesonide Impurity C analysis. This wavelength corresponds to the maximum absorbance of the conjugated double bonds present in the steroid A-ring structure, which is preserved in the impurity molecule [6] [7]. The chromophore system ensures adequate sensitivity for impurity detection at levels required by regulatory specifications.
Alternative detection wavelengths have been investigated, including 244 nm and 254 nm, demonstrating comparable sensitivity and selectivity [7] [8]. The choice of detection wavelength depends on the specific analytical requirements and potential interference from excipients or other impurities. Method development studies indicate that wavelength selection within the range of 240-254 nm provides consistent results for quantitative analysis [7] [9].
The linear dynamic range for UV detection typically spans from 0.05 μg/ml to 20 μg/ml, accommodating both trace-level impurity analysis and higher concentration studies [8] [9]. Calibration curves demonstrate excellent linearity with correlation coefficients exceeding 0.997, meeting the stringent requirements for pharmaceutical analysis [9] [10].
Detection limits for Budesonide Impurity C using HPLC-UV methods achieve levels of 0.05-0.06 μg/ml, corresponding to detection capabilities well below the 0.1% reporting threshold established by regulatory guidelines [11] [8]. The limit of quantification ranges from 0.19 to 0.25 μg/ml, ensuring reliable quantitation at levels approaching the specification limits [11] [10].
Liquid Chromatography-Mass Spectrometry provides enhanced specificity and structural confirmation capabilities for Budesonide Impurity C analysis. The quadrupole time-of-flight mass spectrometry (LC-QTOFMS) configuration offers high-resolution mass measurements with accuracy below 3 ppm, enabling definitive identification of the impurity [12] [11].
The molecular ion peak for Budesonide Impurity C appears at m/z 431.2327 [M+H]+ in positive electrospray ionization mode, corresponding to the molecular formula C25H34O6 [13] [14]. Fragmentation patterns provide structural information, with characteristic fragment ions appearing at m/z 323.1645, 341.1751, and 305.154, supporting the proposed chemical structure [11].
LC-MS methods demonstrate superior selectivity compared to UV detection, particularly in the presence of co-eluting substances or matrix interference. The technique enables the identification of unknown impurities and degradation products, supporting comprehensive impurity profiling studies [12] [15]. Mass spectral libraries facilitate automated peak identification and confirmation of impurity structures.
The sensitivity of LC-MS detection surpasses conventional UV methods, with detection limits approaching 0.01 μg/ml for Budesonide Impurity C [11]. This enhanced sensitivity proves particularly valuable for trace-level impurity monitoring and stability studies where low concentrations must be accurately quantified.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of Budesonide Impurity C through both proton (1H) and carbon-13 (13C) NMR techniques. The molecular structure exhibits characteristic resonances that distinguish it from the parent budesonide compound and other related impurities [16] [17].
In 1H NMR spectroscopy, the impurity demonstrates distinctive signals in the aliphatic region corresponding to the D-homo ring modification. The hydroxymethyl group at position 17 produces characteristic multiplets in the 3.5-4.0 ppm region, while the butylidene acetal protons appear as complex multiplets between 1.0-2.5 ppm [16] [18]. The steroid backbone protons maintain their characteristic chemical shifts, confirming the preservation of the core structure.
13C NMR spectroscopy reveals the complete carbon framework of Budesonide Impurity C, with particular emphasis on the D-homo ring carbons that differentiate this impurity from the parent compound. The carbonyl carbons of the ketone and lactone functionalities appear in the expected regions around 200-220 ppm and 170-180 ppm, respectively [16] [19].
High-resolution mass spectrometry provides molecular weight determination and structural elucidation capabilities for Budesonide Impurity C. The accurate mass measurement of 430.5300 Da corresponds to the molecular formula C25H34O6, confirming the proposed structure [13] [14].
Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation pathways that support structural assignment. The base peak at m/z 147.0805 represents a characteristic steroid fragment, while additional ions at m/z 173.0962, 225.1274, and 277.1588 provide structural information about the intact portions of the molecule [14] [20]. These fragmentation patterns distinguish Budesonide Impurity C from other related substances.
Electrospray ionization (ESI) in positive mode provides optimal sensitivity for Budesonide Impurity C detection. The protonated molecular ion [M+H]+ at m/z 431 serves as the primary ion for quantitative analysis, while sodium adduct ions [M+Na]+ at m/z 453 provide additional confirmation of molecular weight [14] [13].
The collision-induced dissociation (CID) fragmentation pattern shows characteristic losses corresponding to the side chain modifications. The loss of the butylidene group produces fragments that confirm the acetal functionality, while retro-Diels-Alder fragmentation of the steroid rings provides structural information about the core skeleton [21] [22].
Infrared spectroscopy offers complementary structural information for Budesonide Impurity C through the identification of characteristic functional groups. The IR spectrum exhibits absorption bands consistent with the steroid structure and the specific modifications present in this impurity [23] [24].
The carbonyl stretching frequencies appear in the expected regions, with the ketone functionality at position 3 producing a strong absorption around 1665 cm⁻¹. The lactone carbonyl of the D-homo ring modification exhibits a characteristic frequency around 1735 cm⁻¹, distinguishing it from the parent compound [23] [24].
The acetal functionality produces distinctive C-O stretching vibrations in the 1000-1200 cm⁻¹ region, while the hydroxyl group at position 11 contributes a broad absorption around 3400 cm⁻¹. The steroid backbone shows characteristic skeletal vibrations between 1450-1650 cm⁻¹, confirming the preservation of the core structure [23] [24].
Fourier-transform infrared (FTIR) spectroscopy provides enhanced resolution and sensitivity compared to dispersive techniques. The improved spectral quality enables the detection of subtle differences between Budesonide Impurity C and related compounds, supporting identification and purity assessment [24] [1].
Thermal analysis techniques provide valuable information about the physical and chemical properties of Budesonide Impurity C, supporting characterization and stability assessment. Differential Scanning Calorimetry (DSC) reveals thermal transitions including melting point, glass transition temperature, and decomposition events [25] [26].
The melting point of Budesonide Impurity C typically ranges from 180-185°C, slightly different from the parent budesonide compound due to the structural modifications. The enthalpy of fusion provides information about crystalline purity and polymorphic forms [25] [26]. DSC thermograms show characteristic endothermic peaks corresponding to these thermal events.
Thermogravimetric Analysis (TGA) monitors weight loss as a function of temperature, providing information about thermal stability and decomposition pathways. The impurity demonstrates thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures through multiple pathways [25] [27].
The thermal degradation profile of Budesonide Impurity C shows distinct characteristics compared to the parent compound. Major decomposition products include fragments corresponding to side chain cleavage and ring opening reactions. These thermal analysis results support the development of appropriate storage conditions and stability specifications [27] [12].
The sensitivity of analytical methods for Budesonide Impurity C determination depends on the detection technique and instrumentation employed. HPLC-UV methods typically achieve detection limits ranging from 0.05 to 0.06 μg/ml, corresponding to approximately 0.01-0.02% relative to a 500 μg/ml sample concentration [11] [8]. These detection capabilities exceed the requirements established by International Council for Harmonisation (ICH) guidelines for impurity reporting thresholds.
The limit of quantification (LOQ) for Budesonide Impurity C ranges from 0.19 to 0.25 μg/ml using conventional HPLC-UV detection [11] [10]. This sensitivity level ensures reliable quantitation at levels approaching the specification limits, typically set at 0.1% for this impurity classification. The signal-to-noise ratio at the LOQ exceeds 10:1, meeting the standard requirements for quantitative analysis [28] [8].
Enhanced sensitivity methods utilizing LC-MS detection achieve detection limits below 0.01 μg/ml, providing superior capability for trace-level impurity monitoring [11] [29]. The improved sensitivity proves particularly valuable for stability studies and process monitoring where low concentrations must be accurately determined.
Method sensitivity validation follows established protocols with serial dilution studies to determine the practical detection and quantification limits. The results demonstrate that current analytical methods provide adequate sensitivity for regulatory compliance and quality control applications [8] [10].
Selectivity represents a critical validation parameter for Budesonide Impurity C analysis, requiring demonstration of the method's ability to distinguish the impurity from the parent compound and other related substances. Peak purity assessment using photodiode array detection confirms the absence of co-eluting compounds at the retention time of Budesonide Impurity C [4] [2].
The specificity of chromatographic methods is established through resolution measurements between Budesonide Impurity C and adjacent peaks. Resolution values exceeding 1.5 ensure adequate separation for quantitative analysis, with typical values ranging from 2.0 to 3.0 in optimized methods [3] [2]. The peak-to-valley ratio between impurity peaks and budesonide epimers consistently exceeds the minimum requirement of 2.5 [2] [1].
Forced degradation studies demonstrate method specificity by confirming that degradation products do not interfere with impurity quantification. Stress conditions including acid, base, oxidation, thermal, and photolytic degradation generate various breakdown products that must be resolved from Budesonide Impurity C [4] [10]. The chromatographic separation successfully distinguishes between process-related impurities and degradation products.
Interference studies using placebo preparations and spiked samples confirm the absence of excipient interference at the retention time of Budesonide Impurity C. The method demonstrates selectivity in the presence of common pharmaceutical excipients and other formulation components [4] [30].
The linearity of analytical methods for Budesonide Impurity C spans the concentration range from the detection limit to at least 120% of the specification limit, following ICH Q2(R1) guidelines [28]. Calibration curves demonstrate excellent linearity with correlation coefficients consistently exceeding 0.997, meeting the stringent requirements for pharmaceutical analysis [9] [10].
The typical linear range extends from 2 to 16 μg/ml, accommodating both trace-level impurity analysis and higher concentration studies required for method validation [9] [31]. Some methods demonstrate linearity over extended ranges up to 20 μg/ml, providing flexibility for various analytical applications [8] [17].
Regression analysis of calibration data reveals slope values that remain consistent across multiple analytical runs, confirming the stability of the detector response. The y-intercept values approach zero, indicating minimal systematic bias in the analytical measurements [9] [10]. Statistical evaluation of linearity data includes analysis of residuals and lack-of-fit testing to confirm the adequacy of the linear model.
The working range validation encompasses the full scope of impurity concentrations encountered in pharmaceutical analysis, from the reporting threshold of 0.05% to the specification limit of 0.5% for Budesonide Impurity C [1] [28]. This range ensures the method's applicability for both routine quality control and comprehensive impurity profiling studies.
Precision validation for Budesonide Impurity C analysis encompasses both repeatability and intermediate precision assessments. Repeatability studies using six replicate injections of the same sample preparation demonstrate relative standard deviation (RSD) values consistently below 2.0%, with typical values ranging from 0.3% to 0.8% [4] [9]. These results confirm the excellent short-term precision of the analytical methods.
Intermediate precision evaluation involves analysis by different analysts on different days using different equipment where applicable. The inter-day precision typically shows RSD values below 2.0%, demonstrating the robustness of the analytical procedure across normal variations in testing conditions [4] [9]. The combination of repeatability and intermediate precision data provides comprehensive assessment of method precision.
Accuracy validation utilizes recovery studies at multiple concentration levels spanning the analytical range. Recovery experiments using spiked samples demonstrate mean recovery values between 98.0% and 102.0%, confirming the absence of systematic bias in the analytical results [4] [9]. The accuracy assessment includes evaluation at 50%, 100%, and 150% of the target concentration to ensure consistent performance across the working range.